[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
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Overview
Description
[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of nitriles with hydrazides in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biology, particularly in the development of bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable scaffold for medicinal chemistry.
Medicine
In medicine, this compound derivatives are being explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanol
- [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]amine
- [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]carboxylic acid
Uniqueness
Compared to similar compounds, [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-11-5-3-6-9-7(2-4-8)12-10-6/h2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELNPQYGIHILQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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